5-bromo-2-(4-ethoxyphenyl)-1H-isoindole-1,3(2H)-dione
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Overview
Description
5-BROMO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is a chemical compound that belongs to the class of isoindole derivatives This compound is characterized by the presence of a bromine atom at the 5th position, an ethoxyphenyl group at the 2nd position, and a dihydroisoindole-1,3-dione core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-BROMO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:
Ethoxylation: The attachment of an ethoxy group to the phenyl ring.
Cyclization: Formation of the dihydroisoindole-1,3-dione core structure through cyclization reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to ensure high yield and purity. These methods often include:
Controlled Temperature and Pressure: Maintaining specific temperature and pressure conditions to favor the desired reactions.
Catalysts: Using catalysts to enhance reaction rates and selectivity.
Purification Techniques: Employing purification techniques such as recrystallization and chromatography to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-BROMO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction may produce alcohols or amines.
Scientific Research Applications
5-BROMO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-BROMO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling.
Altering Gene Expression: Affecting the expression of genes related to its biological activity.
Comparison with Similar Compounds
Similar Compounds
5-BROMO-2-(4-METHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure with a methoxy group instead of an ethoxy group.
5-CHLORO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE: Similar structure with a chlorine atom instead of a bromine atom.
Uniqueness
5-BROMO-2-(4-ETHOXYPHENYL)-2,3-DIHYDRO-1H-ISOINDOLE-1,3-DIONE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C16H12BrNO3 |
---|---|
Molecular Weight |
346.17 g/mol |
IUPAC Name |
5-bromo-2-(4-ethoxyphenyl)isoindole-1,3-dione |
InChI |
InChI=1S/C16H12BrNO3/c1-2-21-12-6-4-11(5-7-12)18-15(19)13-8-3-10(17)9-14(13)16(18)20/h3-9H,2H2,1H3 |
InChI Key |
IPECXKITYIZEQN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C(=O)C3=C(C2=O)C=C(C=C3)Br |
Origin of Product |
United States |
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